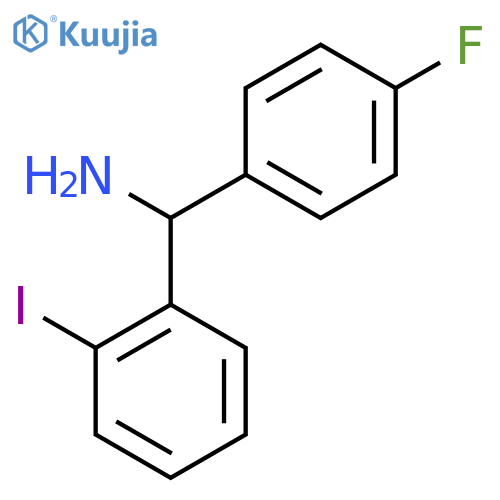

Cas no 1016748-85-8 ((4-Fluorophenyl)(2-iodophenyl)methanamine)

(4-Fluorophenyl)(2-iodophenyl)methanamine 化学的及び物理的性質

名前と識別子

-

- (4-fluorophenyl)(2-iodophenyl)methanamine

- Benzenemethanamine, 4-fluoro-α-(2-iodophenyl)-

- (4-Fluorophenyl)(2-iodophenyl)methanamine

-

- インチ: 1S/C13H11FIN/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13H,16H2

- InChIKey: JRSDJGNDLGEWLN-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC=CC=1C(C1C=CC(=CC=1)F)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 216

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 26

(4-Fluorophenyl)(2-iodophenyl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-145493-50mg |

(4-fluorophenyl)(2-iodophenyl)methanamine |

1016748-85-8 | 50mg |

$587.0 | 2023-09-29 | ||

| Enamine | EN300-145493-250mg |

(4-fluorophenyl)(2-iodophenyl)methanamine |

1016748-85-8 | 250mg |

$642.0 | 2023-09-29 | ||

| Enamine | EN300-145493-0.5g |

(4-fluorophenyl)(2-iodophenyl)methanamine |

1016748-85-8 | 0.5g |

$671.0 | 2023-06-08 | ||

| Enamine | EN300-145493-0.25g |

(4-fluorophenyl)(2-iodophenyl)methanamine |

1016748-85-8 | 0.25g |

$642.0 | 2023-06-08 | ||

| Enamine | EN300-145493-1.0g |

(4-fluorophenyl)(2-iodophenyl)methanamine |

1016748-85-8 | 1g |

$699.0 | 2023-06-08 | ||

| Enamine | EN300-145493-5.0g |

(4-fluorophenyl)(2-iodophenyl)methanamine |

1016748-85-8 | 5g |

$2028.0 | 2023-06-08 | ||

| Enamine | EN300-145493-1000mg |

(4-fluorophenyl)(2-iodophenyl)methanamine |

1016748-85-8 | 1000mg |

$699.0 | 2023-09-29 | ||

| Enamine | EN300-145493-5000mg |

(4-fluorophenyl)(2-iodophenyl)methanamine |

1016748-85-8 | 5000mg |

$2028.0 | 2023-09-29 | ||

| Enamine | EN300-145493-0.1g |

(4-fluorophenyl)(2-iodophenyl)methanamine |

1016748-85-8 | 0.1g |

$615.0 | 2023-06-08 | ||

| Enamine | EN300-145493-10.0g |

(4-fluorophenyl)(2-iodophenyl)methanamine |

1016748-85-8 | 10g |

$3007.0 | 2023-06-08 |

(4-Fluorophenyl)(2-iodophenyl)methanamine 関連文献

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

(4-Fluorophenyl)(2-iodophenyl)methanamineに関する追加情報

Comprehensive Overview of (4-Fluorophenyl)(2-iodophenyl)methanamine (CAS No. 1016748-85-8): Properties, Applications, and Research Insights

The compound (4-Fluorophenyl)(2-iodophenyl)methanamine (CAS No. 1016748-85-8) is a fluorinated and iodinated aromatic amine with significant potential in pharmaceutical and material science research. Its unique structural features, including the 4-fluorophenyl and 2-iodophenyl moieties, make it a valuable intermediate for synthesizing complex molecules. Researchers are increasingly interested in this compound due to its role in drug discovery, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors. The presence of both fluorine and iodine atoms enhances its reactivity, enabling diverse chemical transformations.

In recent years, the demand for fluorinated compounds like (4-Fluorophenyl)(2-iodophenyl)methanamine has surged, driven by their applications in positron emission tomography (PET) imaging and medicinal chemistry. Fluorine-18 labeled derivatives of similar structures are widely used in biomedical imaging, a hot topic in modern diagnostics. Additionally, the iodine substituent offers opportunities for cross-coupling reactions, a key area in catalysis research. This dual functionality aligns with current trends in multifunctional building blocks for high-throughput screening.

The synthesis of 1016748-85-8 typically involves palladium-catalyzed coupling or nucleophilic aromatic substitution, methods frequently discussed in organic chemistry forums. Its physicochemical properties, such as moderate solubility in polar solvents and stability under standard conditions, make it suitable for laboratory-scale applications. Analytical techniques like HPLC and NMR spectroscopy are essential for characterizing this compound, as emphasized in recent scientific publications.

From an industrial perspective, (4-Fluorophenyl)(2-iodophenyl)methanamine is gaining attention in the fine chemicals sector. Companies specializing in custom synthesis often highlight its utility for structure-activity relationship (SAR) studies. Environmental considerations are also relevant, with researchers exploring green chemistry approaches to minimize waste during its production. These aspects resonate with the growing focus on sustainable chemical processes in academic and industrial settings.

Emerging studies suggest potential applications of this compound in neurological disorder research, particularly for modulating neurotransmitter systems. Its structural similarity to known pharmacophores has sparked interest in computational drug design communities. Furthermore, the combination of halogen atoms in its structure makes it a candidate for crystal engineering studies, a niche but rapidly growing field in materials science.

For researchers seeking CAS 1016748-85-8 suppliers, it's crucial to verify certificates of analysis (CoA) and purity specifications, as emphasized in quality control guidelines. Storage recommendations typically include protection from light and moisture, reflecting standard practices for halogenated compounds. The compound's safety data sheet (SDS) should be carefully reviewed, though it doesn't fall under restricted categories.

In conclusion, (4-Fluorophenyl)(2-iodophenyl)methanamine represents a versatile tool for modern chemical research. Its relevance to drug development pipelines and material innovation ensures continued interest from both academia and industry. As synthetic methodologies advance, this compound may play an even greater role in addressing challenges in therapeutic agent design and functional material creation.

1016748-85-8 ((4-Fluorophenyl)(2-iodophenyl)methanamine) 関連製品

- 2877703-26-7(N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide)

- 2138120-03-1(4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine)

- 1782807-58-2(3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid)

- 899958-86-2(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide)

- 1436203-13-2(N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide)

- 2137766-90-4(4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde)

- 2172522-60-8(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid)

- 1185384-91-1(1-(3-Methyl-benzyl)-1H-pyrazol-4-ylamine hydrochloride)

- 922081-63-8(N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide)

- 1249778-76-4(methyl 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoate)